molecular formula C8H6ClFO2 B2829149 4-Chloro-3-fluoro-2-methoxybenzaldehyde CAS No. 1554658-43-3

4-Chloro-3-fluoro-2-methoxybenzaldehyde

Cat. No.: B2829149
CAS No.: 1554658-43-3
M. Wt: 188.58
InChI Key: CPTCARQGVGJMHA-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluoro-2-methoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a suitable benzaldehyde precursor undergoes chlorination, fluorination, and methoxylation under controlled conditions . The reaction typically requires the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-3-methoxybenzaldehyde: Similar in structure but with different substitution patterns.

    3-Chloro-4-methoxybenzaldehyde: Lacks the fluoro substituent.

    3-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of a methoxy group.

Uniqueness

4-Chloro-3-fluoro-2-methoxybenzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-3-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTCARQGVGJMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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